One documented synthetic method [] utilizes 2-aminoindan as a starting material. The process involves a six-step synthesis with a 49% overall yield. This method introduces two ethyl groups at the 5- and 6-positions via sequential regioselective Friedel–Crafts acetylations and hydrogenations of N-protected-2-aminoindan. The Friedel–Crafts acetylations can be carried out neat with high regioselectivity using acetyl chloride as both the reagent and solvent, eliminating the need for halogenated solvents.
Another synthetic route [] involves reacting 1,4-benzodioxane-6-amine with 2-bromoacetyl bromide in an aqueous alkaline medium under dynamic pH control to produce 2,3-dihydro-1,4-benzodioxin-6-yl-2-bromoacetamide.
Aggrecanase Inhibitors: This molecule serves as a scaffold for developing potent and selective aggrecanase inhibitors [], which have potential therapeutic applications in treating osteoarthritis by preventing cartilage degradation.
N-Methyl-D-aspartate Antagonists and MAO-A Inhibitors: It acts as a precursor to CHF3381, a novel N-methyl-D-aspartate antagonist and reversible monoamine oxidase-A (MAO-A) inhibitor under investigation for treating neuropathic pain [].
Oxytocin Receptor Antagonists: The compound is used as an intermediate in synthesizing SSR126768A, a selective and orally active oxytocin receptor antagonist studied for its potential in preventing preterm labor [].
CAS No.:
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: